5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodec-3-yn-2-one
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Overview
Description
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodec-3-yn-2-one is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is of interest in various fields due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodec-3-yn-2-one typically involves the fluorination of a suitable precursor. One common method is the reaction of a dec-3-yn-2-one derivative with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodec-3-yn-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can yield fluorinated alcohols.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated alcohols.
Substitution: Various fluorinated derivatives depending on the nucleophile used.
Scientific Research Applications
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodec-3-yn-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated molecules.
Biology: Investigated for its potential use in fluorinated drug development due to its stability and bioavailability.
Medicine: Explored for its role in imaging techniques, such as positron emission tomography (PET), due to its fluorine content.
Industry: Utilized in the production of fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodec-3-yn-2-one involves its interaction with molecular targets through its fluorine atoms. These interactions can influence the compound’s reactivity and stability. The pathways involved may include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodec-2-yn-1-one
- 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodec-4-yn-3-one
Uniqueness
5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluorodec-3-yn-2-one is unique due to its specific fluorination pattern, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and stability profiles, making it suitable for specific applications in research and industry.
Properties
CAS No. |
58292-89-0 |
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Molecular Formula |
C10H3F13O |
Molecular Weight |
386.11 g/mol |
IUPAC Name |
5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodec-3-yn-2-one |
InChI |
InChI=1S/C10H3F13O/c1-4(24)2-3-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h1H3 |
InChI Key |
NWLOMYISCRSHKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C#CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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